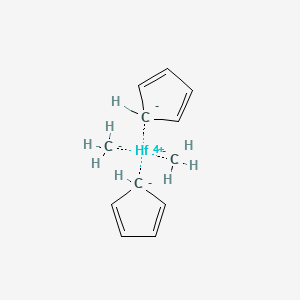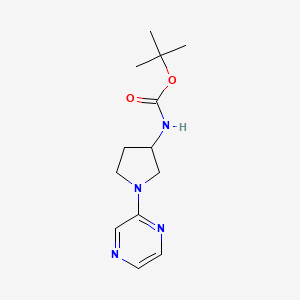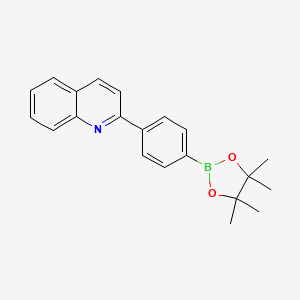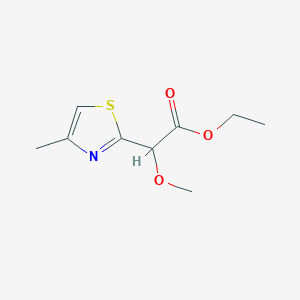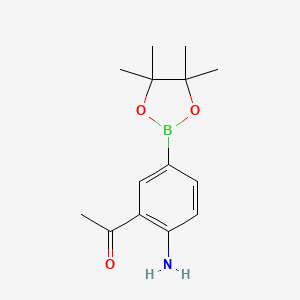![molecular formula C14H16N2O3 B13980424 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is a novel compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spiro ring system followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spiro ring and subsequent functionalization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate various signaling pathways involved in cellular growth, differentiation, and metabolism . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is central to its biological activity.
類似化合物との比較
Similar Compounds
Some similar compounds include:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with a similar ring structure but different functional groups.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A compound with a phenylethyl group, which imparts different chemical and biological properties.
Uniqueness
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)12-9-14(19-16-12)5-7-15-8-6-14/h1-4,15H,5-9H2,(H,17,18) |
InChIキー |
KQRJQUXXFRFZOO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC(=NO2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


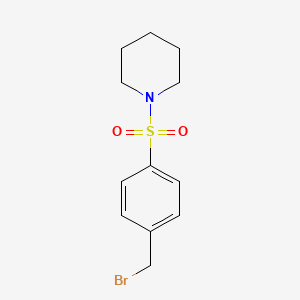
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
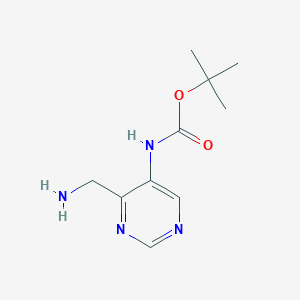
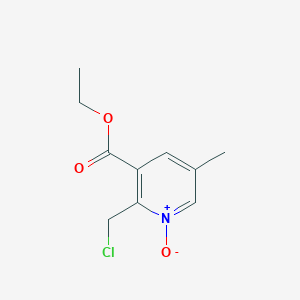
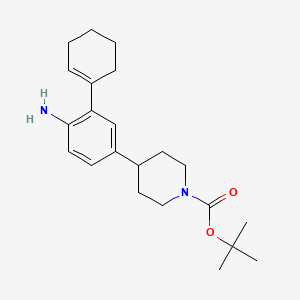
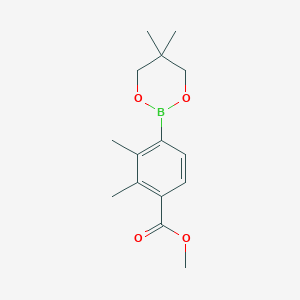

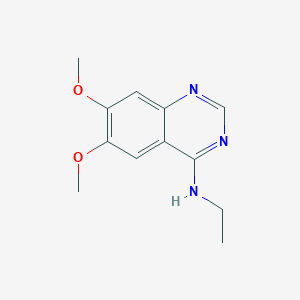
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
